molecular formula C12H22N2O4 B7934055 (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate

(2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate

Cat. No.: B7934055
M. Wt: 258.31 g/mol
InChI Key: GQZIMDKFUGFLJD-ZJUUUORDSA-N
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Description

(2S,3R)-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a morpholine ring, which is known for its stability and versatility in chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 3-methyl-2-aminopentanoate and morpholine-4-carboxylic acid.

    Amidation Reaction: The key step involves the amidation of (S)-methyl 3-methyl-2-aminopentanoate with morpholine-4-carboxylic acid. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and optimized reaction conditions to scale up the amidation process.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Reduced amide or morpholine derivatives.

    Substitution Products: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(2S,3R)-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.

    Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

    (S)-Methyl 3-methyl-2-(morpholine-4-carboxamido)butanoate: A structurally similar compound with a butanoate backbone instead of a pentanoate.

    ®-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate: The enantiomer of the compound , differing in its stereochemistry.

Uniqueness:

    Chirality: The (2S,3R) configuration imparts unique stereochemical properties, influencing its biological activity and interactions.

    Functional Groups: The presence of the morpholine ring and the specific arrangement of functional groups make it distinct in terms of reactivity and application potential.

This detailed overview provides a comprehensive understanding of (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl (2S,3R)-3-methyl-2-(morpholine-4-carbonylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-4-9(2)10(11(15)17-3)13-12(16)14-5-7-18-8-6-14/h9-10H,4-8H2,1-3H3,(H,13,16)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZIMDKFUGFLJD-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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